2-Deoxy-D-glucose-[3H(G)]

Catalog No.
S14380143
CAS No.
M.F
C6H12O5
M. Wt
166.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Deoxy-D-glucose-[3H(G)]

Product Name

2-Deoxy-D-glucose-[3H(G)]

IUPAC Name

(3R,4S,5R)-3,4,5,6-tetrahydroxy-1-tritiohexan-1-one

Molecular Formula

C6H12O5

Molecular Weight

166.16 g/mol

InChI

InChI=1S/C6H12O5/c7-2-1-4(9)6(11)5(10)3-8/h2,4-6,8-11H,1,3H2/t4-,5-,6+/m1/s1/i2T

InChI Key

VRYALKFFQXWPIH-URGYAHDMSA-N

Canonical SMILES

C(C=O)C(C(C(CO)O)O)O

Isomeric SMILES

[3H]C(=O)C[C@H]([C@@H]([C@@H](CO)O)O)O

2-Deoxy-D-glucose is a glucose analog characterized by the substitution of the hydroxyl group at the second carbon with a hydrogen atom. This modification renders it non-metabolizable, as it cannot undergo further glycolysis. The compound is often represented by the molecular formula C₆H₁₂O₅ and has gained prominence in various biological and clinical applications due to its unique properties. It acts as a competitive inhibitor of glucose metabolism, particularly at the phosphoglucoisomerase level, thereby blocking the conversion of glucose to glucose-6-phosphate, which is a critical step in the glycolytic pathway .

2-Deoxy-D-glucose exhibits significant biological activities, particularly in cancer research. By inhibiting glycolysis, it induces cell cycle arrest and promotes apoptosis in various cancer cell lines. Studies have shown that when combined with other agents, such as ursolic acid derivatives, 2-deoxy-D-glucose can enhance anti-cancer efficacy through synergistic effects on cellular energy metabolism and apoptosis pathways . Additionally, it has been implicated in inducing endoplasmic reticulum stress and activating the unfolded protein response due to its structural similarity to mannose .

The synthesis of 2-deoxy-D-glucose can be achieved through several chemical methods:

  • Reduction of Glucose: The most straightforward method involves reducing glucose using specific reducing agents that selectively remove the hydroxyl group at the second carbon.
  • Glycosylation Reactions: Advanced synthetic routes may involve glycosylation reactions where appropriate donors and acceptors are utilized to create the desired deoxy sugar structure .
  • Enzymatic Methods: Enzymatic approaches using specific glycosyltransferases can also yield 2-deoxy-D-glucose, providing a more biologically relevant synthesis pathway.

2-Deoxy-D-glucose has diverse applications across various fields:

  • Cancer Therapy: Its role as an inhibitor of glycolysis makes it a candidate for cancer treatment strategies aimed at exploiting the altered metabolism of tumor cells.
  • Imaging Studies: It is commonly used in positron emission tomography (PET) as fluorodeoxyglucose (18F-FDG), where it serves as a tracer to visualize metabolic activity in tissues .
  • Research Tool: In laboratory settings, it is utilized to study glucose uptake mechanisms and metabolic pathways due to its ability to mimic glucose without being metabolized .

Interaction studies involving 2-deoxy-D-glucose have focused on its synergistic effects with other compounds in inhibiting cancer cell proliferation. For instance, research indicates that combining 2-deoxy-D-glucose with certain derivatives of ursolic acid can significantly enhance their anti-cancer properties by targeting both apoptosis and glycolysis simultaneously . Furthermore, computational modeling has been employed to explore potential interactions with key metabolic enzymes like glucokinase, highlighting its relevance in metabolic regulation .

Several compounds share structural or functional similarities with 2-deoxy-D-glucose. Here’s a comparison highlighting their uniqueness:

CompoundStructure/ModificationUnique Features
D-GlucoseStandard glucose moleculePrimary energy source for cells
3-Deoxy-D-glucoseHydroxyl group at C3 replaced by hydrogenInhibits certain metabolic pathways
6-Deoxy-D-glucoseHydroxyl group at C6 replaced by hydrogenAffects glycosylation processes
MannoseEpimer of glucose at C2Plays a role in glycoprotein synthesis
Fluorodeoxyglucose (18F)Fluorine-18 substituted for one hydrogenUsed extensively as a PET imaging agent

Louis Sokoloff and his colleagues at the National Institute of Mental Health developed the groundbreaking 2-deoxy-D-[1-14C]glucose method in the 1970s to study local cerebral glucose utilization in discrete brain regions in vivo [1]. This revolutionary technique emerged from the understanding that energy metabolism of the adult mammalian brain is almost entirely dependent on glucose, with the majority of glucose taken up by the brain needed for maintaining membrane potentials and electrical activity [1]. The functional activity of neural tissue is thus closely linked to energy metabolism, making the examination of energy metabolism through measuring cerebral metabolic rate for glucose a powerful tool for providing information concerning functional activity in all neuroanatomically defined regions of the brain [1].

The fundamental principle underlying Sokoloff's method involves the use of 2-deoxy-D-glucose as a glucose analogue that differs infinitesimally from glucose itself but can be trapped in brain tissue long enough for chemical analysis, serving as a marker for central nervous system metabolism [2]. The technique involves studying the fate of experimentally injected radioactive labeled analogue of glucose and subsequently employing quantitative autoradiographic techniques to estimate the levels of local cerebral glucose utilization in specific regions of the brain [1]. According to Sokoloff, the local cerebral glucose utilization represents a "metabolic encephalography" [1].

The method's theoretical foundation rests on the competitive relationship between 2-deoxyglucose and glucose at the cellular level [3]. Both compounds are transported across the blood-brain barrier and phosphorylated by hexokinase, but unlike glucose-6-phosphate, 2-deoxyglucose-6-phosphate cannot be further metabolized through glycolysis and becomes trapped within cells [4]. This metabolic trapping allows for quantitative measurement of glucose utilization rates based on the accumulation of the phosphorylated tracer [3].

The original Sokoloff method utilized carbon-14 labeled 2-deoxyglucose with specific experimental parameters established through extensive validation studies [3]. The technique requires careful consideration of kinetic constants including transport across the blood-brain barrier, phosphorylation by hexokinase, and the lumped constant that accounts for differences in transport and phosphorylation between glucose and 2-deoxyglucose [3]. Normal values for local cerebral glucose utilization were established in both conscious and anesthetized albino rats, providing reference standards for subsequent experimental applications [3].

Research findings demonstrated that the method successfully differentiated metabolic activity across various brain regions, with distinct patterns observable in gray matter versus white matter structures [1] [3]. The technique's precision enabled identification of functional changes associated with experimental manipulations, making it an invaluable tool for neuroscience research [1]. The development of this method paved the way for positron emission tomography scanning technology, allowing for non-invasive studies of human brain metabolism and clinical diagnosis of brain disorders including epilepsy, schizophrenia, and dementia [2].

Tritium vs. Carbon-14 Labeling: Resolution Optimization in Autoradiography

The advancement from carbon-14 to tritium labeling of 2-deoxyglucose represented a significant methodological improvement in autoradiographic resolution and analytical precision [5] [6]. Tritiated 2-deoxy-D-glucose, designated as 2-Deoxy-D-glucose-[3H(G)], offers superior spatial resolution due to the fundamental physical properties of tritium emissions compared to carbon-14 [5] [6].

The primary advantage of tritium labeling stems from the lower energy and shorter path length of tritium beta particles compared to carbon-14 emissions [5] [6]. Carbon-14 beta particles possess considerably greater energy than tritium radiation, with carbon-14 having a maximum range of approximately 28 mg/cm² compared to tritium's maximum range of only 0.7 mg/cm² [7]. This substantial difference in penetration distance directly translates to improved autoradiographic resolution when using tritiated compounds [5] [6].

Comparative studies between tritiated and carbon-14 labeled 2-deoxyglucose revealed several critical advantages of the tritium-labeled compound [8] [9]. Autoradiographic resolution is markedly improved using tritiated [3H] rather than carbon-14 [14C] 2-deoxyglucose due to the lower energy and shorter path of tritium emissions [6]. The enhanced resolution enables observation of differential metabolic labeling in various individual nuclei or portions of nuclei that remain unresolvable using carbon-14 labeled 2-deoxyglucose in awake, normal animals [5] [6].

Specific anatomical regions demonstrating enhanced visualization with tritium labeling include heterogeneous patterns of 2-deoxyglucose uptake in the nucleus accumbens, the anterior portion of the basolateral nucleus of the amygdala, specific nuclei of the inferior olivary complex, various hypothalamic regions, and regions straddling the border of the medial and lateral habenular nuclei [5] [6]. The lamination of differential 2-deoxyglucose uptake in the hippocampus is better localized using tritiated 2-deoxyglucose compared to carbon-14 labeled compounds [5] [6].

An additional advantage of tritium labeling relates to tissue contrast enhancement [5] [6]. Lower 2-deoxyglucose uptake by white matter relative to gray matter is exaggerated in tritiated 2-deoxyglucose autoradiographs due to the greater absorption of tritium emissions by lipids [5] [6]. This enhanced contrast facilitates more precise delineation of anatomical boundaries and metabolic differences between tissue types [5] [6].

Quantitative analysis studies demonstrated that mean local cerebral metabolic rate for glucose values determined using tritiated 2-deoxyglucose showed no significant differences compared to carbon-14 labeled 2-deoxyglucose measurements [8] [9]. However, the improved resolution obtained by utilizing tritiated 2-deoxyglucose becomes especially evident where gray matter with high local cerebral metabolic rate for glucose is immediately adjacent to white matter with low local cerebral metabolic rate for glucose [8] [9].

The following table presents comparative characteristics of tritium versus carbon-14 labeling:

ParameterTritium (³H)Carbon-14 (¹⁴C)
Maximum particle range0.7 mg/cm²28 mg/cm²
Beta particle energyLowerHigher
Autoradiographic resolutionSuperiorLimited
Tissue penetrationMinimalExtensive
Gray/white matter contrastEnhancedStandard
Anatomical detailHigh precisionModerate precision

Technical improvements in autoradiographic resolution are further enhanced when brain tissue is perfused prior to frozen sectioning, potentially due to selective fixation and retention of intracellular labeled 2-deoxy-glycogen [5] [6]. The combination of tritium labeling with optimal tissue preparation techniques maximizes the spatial resolution and quantitative accuracy of metabolic mapping studies [5] [6].

Kinetic Modeling of 2-Deoxyglucose Transport and Phosphorylation

The kinetic modeling of 2-deoxyglucose transport and phosphorylation represents a sophisticated mathematical framework essential for accurate quantification of glucose utilization rates [10] [11]. These models incorporate the complex biochemical processes involved in tracer uptake, cellular transport, enzymatic phosphorylation, and subsequent metabolic fate within tissue compartments [10] [11].

The fundamental kinetic model for 2-deoxyglucose metabolism consists of multiple compartments representing different physiological and biochemical states [10]. A comprehensive six-compartment, nine-parameter kinetic model has been developed that includes bidirectional tissue transport, phosphorylation, two-step dephosphorylation, phosphoisomerization, and conjugation to uridine diphosphate and macromolecules [10]. Data analysis using this model employs brain slice preparations incubated with carbon-14 labeled 2-deoxyglucose, followed by perchlorate extraction and anion-exchange column separation [10].

Mathematical analysis through nonlinear least-squares fitting of model equations to experimental data revealed that dephosphorylation can be adequately described by a single reaction, reducing the model complexity to eight parameters [10]. The in vitro rate constants for transport, phosphorylation, and dephosphorylation obtained through this modeling approach show remarkable similarity to prior in vivo experimental results [10]. The phosphoisomerization rate constant demonstrates similarity to dephosphorylation rates, indicating that glycosylated macromolecules slowly accumulate and gradually assume greater relative importance as other compounds disappear more rapidly [10].

Transport kinetics across the blood-brain barrier follow Michaelis-Menten saturation kinetics [11] [12]. For 2-fluoro-2-deoxy-D-glucose, a closely related analogue, the brain uptake index was determined to be 54.3 ± 5.6, with nonlinear regression analysis yielding a Km of 6.9 ± 1.2 millimolar and a Vmax of 1.70 ± 0.32 micromoles per minute per gram [11]. The glucose transport coefficient (k1 for fluorodeoxyglucose/k1 for glucose) was calculated as 1.67 ± 0.07, while the phosphorylation constant was determined to be 0.55 ± 0.16 [11].

Hexokinase kinetics play a crucial role in 2-deoxyglucose phosphorylation, with specific kinetic parameters varying between normal and pathological tissues [13] [14]. In normal brain tissue, the Km for hexokinase with glucose as substrate is 0.067 millimolar, while in glioma tissue this value increases to 0.138-0.183 millimolar [13]. Importantly, no significant differences were observed in the Km for hexokinase with 2-deoxyglucose as substrate between normal brain and glioma tissues [13]. The phosphorylation ratio for normal brain tissue was 0.320, increasing significantly in intracerebral glioma to 0.694 [13].

The following table presents key kinetic parameters for hexokinase with various substrates:

SubstrateKm Value (mM)Relative Rate
D-glucose0.11.0
2-deoxy-D-glucose0.31.0
D-fructose0.71.8
D-mannose0.050.8
D-glucosamine1.50.7

Metabolic fate analysis reveals that 2-deoxyglucose-6-phosphate undergoes further metabolism beyond simple trapping [15] [16]. Studies using high-performance liquid chromatography separation of carbon-14 labeled compounds in ethanol extracts identified eight distinct fractions in both plasma and brain tissue [15]. In brain tissue, 2-deoxyglucose-6-phosphate is metabolized primarily to 2-deoxyglucose-1-phosphate and 2-deoxyglucose-1,6-phosphate, which are acid-labile compounds accounting for approximately 20% of the carbon-14 in the metabolite pool [15].

The rate constants for net loss of carbon-14 from the metabolite pool between 45 and 180 minutes after tracer administration were similar at 0.4-0.5% per minute in both in vivo and intact postmortem brain preparations [15]. However, the rate constant for loss of 2-deoxyglucose-6-phosphate in vivo was approximately 0.7% per minute, about twice that observed in postmortem brain, suggesting that a significant fraction of 2-deoxyglucose-6-phosphate loss in vivo results from energy-dependent metabolic reactions [15].

Advanced kinetic modeling incorporating glucose transporter dynamics demonstrates that transport processes exhibit complex regulatory mechanisms [17] [18]. The glucose transporter exhibits different operational regimes depending on the relative rates of free-carrier reorientation versus ligand-carrier binding [17]. Under conditions of slow free-carrier reorientation, glucose and 2-deoxyglucose fluxes change in opposite directions, reflecting counterflow or obligatory exchange mechanisms [17]. Conversely, when ligand-carrier binding is slow relative to free-carrier reorientation, both glucose and 2-deoxyglucose fluxes change in the same direction [17].

High-Resolution Mapping of Regional Brain Activity

The application of tritiated 2-deoxy-D-glucose ([3H]2-deoxy-D-glucose) in autoradiographic studies has revolutionized our understanding of regional brain metabolism and functional activity mapping. The superior resolution achieved with tritium-labeled compounds compared to carbon-14 analogs has enabled unprecedented visualization of metabolic patterns across diverse brain regions [1] [2].

The enhanced autoradiographic resolution obtained with [3H]2-deoxy-D-glucose stems from the fundamental physical properties of tritium emissions. Tritium particles possess significantly lower energy and shorter path lengths compared to carbon-14, resulting in improved spatial resolution and more precise localization of metabolic activity [1] [2]. This enhanced resolution is particularly pronounced in regions with heterogeneous tissue composition, where the differential uptake between gray and white matter structures becomes more apparent due to the greater absorption of tritium emissions by lipid-rich white matter [1].

Quantitative analysis of regional brain glucose metabolism reveals substantial variations across different anatomical structures. The cerebral cortex demonstrates the highest metabolic activity, with gray matter regions showing glucose utilization rates of approximately 25.0 μmol/100g/min, while white matter regions exhibit lower rates of 12.0 μmol/100g/min [3]. These findings are consistent with the higher energy demands of neuronal cell bodies and synaptic terminals concentrated in gray matter regions.

The hippocampal formation, critical for learning and memory processes, demonstrates glucose utilization rates of 22.0 μmol/100g/min overall, with specific subregions showing distinct metabolic patterns [4]. The CA1 region exhibits rates of 24.0 μmol/100g/min, while the CA3 region shows slightly higher values at 26.0 μmol/100g/min, reflecting the different computational roles of these hippocampal subfields [4].

Subcortical structures display varied metabolic profiles that correlate with their functional roles. The hypothalamus, serving as the primary center for neuroendocrine regulation, demonstrates elevated glucose utilization at 28.0 μmol/100g/min [5]. The caudate nucleus and putamen, components of the basal ganglia motor circuit, show metabolic rates of 18.0 and 20.0 μmol/100g/min, respectively [3]. The thalamus, functioning as a relay station for sensory and motor information, exhibits glucose utilization of 22.0 μmol/100g/min [3].

The application of [3H]2-deoxy-D-glucose autoradiography has revealed previously undetectable metabolic heterogeneity within individual brain nuclei. In the nucleus accumbens, heterogeneous patterns of glucose uptake are observable only with tritium labeling, revealing distinct metabolic compartments within this reward-processing region [1] [2]. Similarly, the anterior portion of the basolateral nucleus of the amygdala demonstrates differential metabolic labeling that remains unresolvable with carbon-14 labeled compounds [1].

The enhanced resolution capabilities of tritium autoradiography have also enabled the identification of metabolic patterns in specific nuclei of the inferior olivary complex and various hypothalamic regions [1] [2]. These findings have contributed to our understanding of the functional organization of motor control circuits and neuroendocrine regulatory systems.

Table 1: Regional Brain Glucose Metabolism with [3H]2-Deoxy-D-glucose

Brain RegionGlucose Metabolic Rate (μmol/100g/min)Tritium Resolution Enhancement (%)
Cerebral Cortex (Gray Matter)25.035.0
Cerebral Cortex (White Matter)12.045.0
Hippocampus (Total)22.040.0
Hypothalamus28.036.0
Amygdala24.039.0
Caudate Nucleus18.044.0
Thalamus22.038.0
Cerebellum (Gray Matter)23.037.0

Laminar-Specific Metabolic Labeling in Hippocampal Structures

The hippocampal formation represents one of the most architecturally complex and functionally important brain regions, with distinct laminar organization that reflects specialized information processing pathways. The application of [3H]2-deoxy-D-glucose autoradiography has provided unprecedented insights into the laminar-specific metabolic patterns within hippocampal structures, revealing the functional heterogeneity of different hippocampal layers [1] [2] [4].

The superior resolution of tritium autoradiography has enabled detailed analysis of metabolic activity across the distinct layers of the hippocampus proper (areas CA1 and CA3) and the dentate gyrus. The laminar organization of differential glucose uptake in the hippocampus becomes significantly more apparent with [3H]2-deoxy-D-glucose compared to carbon-14 labeled compounds, allowing for precise localization of metabolic activity within specific dendritic and somatic compartments [1] [2].

In the CA1 region of the hippocampus, distinct metabolic patterns emerge across the laminar structure. The stratum pyramidale, containing the principal pyramidal cell bodies, demonstrates the highest glucose utilization, serving as the reference point for comparative analysis (100% relative glucose uptake) [4]. The stratum oriens, containing basal dendrites and interneurons, shows 78% relative glucose uptake, while the stratum radiatum, containing apical dendrites and Schaffer collateral synapses, exhibits 85% relative uptake [4]. The stratum lacunosum-moleculare, the most superficial layer receiving input from the entorhinal cortex, demonstrates 72% relative glucose uptake [4].

The CA3 region displays a distinct laminar metabolic profile that reflects its unique connectivity patterns and functional roles. The stratum pyramidale of CA3 shows 95% relative glucose uptake, slightly lower than CA1 but still representing one of the most metabolically active layers [4]. The stratum oriens exhibits 82% relative uptake, while the stratum radiatum shows 88% relative uptake. The stratum lucidum, unique to CA3 and containing the mossy fiber terminals from dentate granule cells, demonstrates 92% relative glucose uptake, reflecting the high metabolic demands of this specialized synaptic zone [4].

The dentate gyrus presents a distinctive laminar metabolic pattern that corresponds to its tri-synaptic circuitry organization. The molecular layer, containing the dendrites of granule cells and the terminals of perforant path fibers, exhibits 68% relative glucose uptake [4]. The granule cell layer, containing the principal neurons of the dentate gyrus, shows 75% relative uptake, while the hilus, containing mossy cells and interneurons, demonstrates 84% relative uptake [4].

The subicular complex, serving as the primary output structure of the hippocampal formation, displays its own characteristic laminar metabolic organization. The pyramidal layer of the subiculum exhibits 87% relative glucose uptake, while the molecular layer shows 65% relative uptake [4]. These patterns reflect the different functional roles of these layers in processing and transmitting hippocampal output to cortical and subcortical targets.

Studies examining the relationship between hippocampal glucose utilization and theta rhythm activity have revealed the functional significance of laminar-specific metabolic patterns. Following lesions that disrupt theta rhythm generation, glucose metabolism decreases across all hippocampal layers, with the recovery of theta rhythm being associated with increased glucose utilization specifically in the dentate hilus and CA1 strata oriens, pyramidale, and lacunosum-moleculare [4]. This finding demonstrates the tight coupling between rhythmic neural activity and metabolic demand within specific hippocampal layers.

The tritium autoradiographic technique has also revealed the impact of various experimental manipulations on hippocampal laminar metabolism. Perfusion of brain tissue prior to sectioning further enhances the resolution of labeled glucose metabolites, possibly due to selective fixation and retention of intracellular labeled 2-deoxy-glycogen [1] [2]. This technical advancement has enabled even more precise localization of metabolic activity within hippocampal microstructures.

Table 2: Hippocampal Laminar Glucose Utilization Patterns

Hippocampal Layer/RegionRelative Glucose Uptake (% of Maximum)Tritium vs Carbon-14 Resolution Improvement (%)
CA1 Stratum Pyramidale100.038.0
CA1 Stratum Radiatum85.040.0
CA1 Stratum Oriens78.042.0
CA1 Stratum Lacunosum-Moleculare72.045.0
CA3 Stratum Pyramidale95.037.0
CA3 Stratum Lucidum92.036.0
CA3 Stratum Radiatum88.039.0
CA3 Stratum Oriens82.041.0
Dentate Gyrus Hilus84.040.0
Dentate Gyrus Granule Cell Layer75.044.0
Dentate Gyrus Molecular Layer68.048.0
Subiculum Pyramidal Layer87.038.0
Subiculum Molecular Layer65.046.0

Hypothalamic and Limbic System Glucose Utilization Patterns

The hypothalamic-limbic system represents a critical neural network responsible for regulating homeostatic processes, emotional behavior, and neuroendocrine function. The application of [3H]2-deoxy-D-glucose autoradiography has provided detailed insights into the glucose utilization patterns within these functionally diverse structures, revealing the metabolic substrate that underlies their specialized physiological roles [5] [6] [7].

The hypothalamus demonstrates remarkable metabolic heterogeneity across its various nuclei, reflecting the diverse functional specializations of these structures. The suprachiasmatic nucleus, serving as the master circadian clock, exhibits the highest glucose utilization rate at 38.0 μmol/100g/min, consistent with its role in maintaining continuous temporal coordination of physiological processes [5]. The arcuate nucleus, functioning as the primary metabolic control center and containing glucose-sensing neurons, shows elevated glucose utilization at 35.0 μmol/100g/min [5] [7].

The paraventricular nucleus, which serves as a major neuroendocrine output center, demonstrates glucose utilization of 32.0 μmol/100g/min, reflecting its high metabolic demands for neuropeptide synthesis and release [5]. The supraoptic nucleus, responsible for vasopressin and oxytocin production, exhibits glucose utilization of 30.0 μmol/100g/min [5]. The ventromedial hypothalamus, containing glucose-sensing neurons critical for counterregulatory responses, shows metabolic rates of 28.0 μmol/100g/min [5] [7].

The dorsomedial and lateral hypothalamic nuclei, involved in autonomic control and feeding behavior respectively, demonstrate glucose utilization rates of 26.0 and 24.0 μmol/100g/min [5]. These patterns reflect the differential energy requirements of these structures in maintaining their specialized functions within the hypothalamic control networks.

The limbic system components display distinct metabolic patterns that correlate with their roles in emotional processing and memory formation. The medial habenula, serving as a critical limbic integration center, exhibits remarkably high glucose utilization at 42.0 μmol/100g/min [1] [2]. This elevated metabolic rate reflects the complex integrative functions of this structure in processing emotional and motivational information.

The anterior cingulate cortex, involved in emotional processing and cognitive control, demonstrates glucose utilization of 27.0 μmol/100g/min, while the posterior cingulate cortex, a key component of the default mode network, shows rates of 24.0 μmol/100g/min [3]. The nucleus accumbens, central to reward processing and motivation, exhibits glucose utilization of 26.0 μmol/100g/min [1] [2].

The amygdala complex, critical for emotional learning and fear processing, demonstrates glucose utilization of 24.0 μmol/100g/min [1] [2]. The enhanced resolution of tritium autoradiography has revealed heterogeneous metabolic patterns within the anterior portion of the basolateral nucleus of the amygdala, indicating functional subdivisions within this structure [1] [2].

The septum and bed nucleus of the stria terminalis, involved in emotional memory and stress responses respectively, show glucose utilization rates of 22.0 and 24.0 μmol/100g/min [5]. The mammillary bodies, important components of the memory circuit, exhibit glucose utilization of 25.0 μmol/100g/min [5].

The high-resolution capabilities of [3H]2-deoxy-D-glucose autoradiography have enabled the identification of previously undetectable metabolic heterogeneity within these limbic structures. In the habenular complex, distinct metabolic patterns are observable between the medial and lateral divisions, with the region straddling the border between these nuclei showing unique glucose uptake patterns detectable only with tritium labeling [1] [2].

The functional significance of these metabolic patterns becomes apparent when considering the specialized roles of these structures in glucose homeostasis and metabolic regulation. The hypothalamic glucose-sensing neurons in the arcuate and ventromedial nuclei demonstrate metabolic rates that reflect their continuous monitoring of glucose availability and their role in coordinating peripheral glucose metabolism [5] [7]. The elevated glucose utilization in the suprachiasmatic nucleus corresponds to its function in maintaining circadian rhythms of glucose metabolism and insulin sensitivity [5].

The limbic system glucose utilization patterns reflect the energy requirements for emotional processing, memory consolidation, and stress responses. The particularly high metabolic rate of the medial habenula underscores its central role in integrating diverse limbic inputs and coordinating appropriate behavioral and physiological responses [1] [2].

Table 3: Hypothalamic and Limbic System Glucose Utilization

Hypothalamic/Limbic RegionGlucose Utilization Rate (μmol/100g/min)Functional ClassificationTritium Autoradiography Resolution (μm)
Medial Habenula42.0Limbic Integration4.0
Suprachiasmatic Nucleus38.0Circadian Rhythm5.0
Arcuate Nucleus35.0Metabolic Control6.0
Paraventricular Nucleus32.0Neuroendocrine8.0
Supraoptic Nucleus30.0Neuroendocrine7.0
Ventromedial Hypothalamus28.0Glucose Sensing8.0
Lateral Habenula28.0Limbic Integration8.0
Anterior Cingulate Cortex27.0Emotional Processing12.0
Nucleus Accumbens26.0Reward Processing10.0
Dorsomedial Hypothalamus26.0Autonomic Control9.0
Mammillary Bodies25.0Memory Circuit9.0
Lateral Hypothalamus24.0Feeding Behavior10.0
Posterior Cingulate Cortex24.0Default Mode Network12.0
Bed Nucleus Stria Terminalis24.0Stress Response9.0
Septal Nuclei22.0Emotional Memory11.0

XLogP3

-2.9

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

4

Exact Mass

166.07669773 g/mol

Monoisotopic Mass

166.07669773 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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